molecular formula C7H16INO2S B2838281 N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide CAS No. 2247088-10-2

N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide

Cat. No. B2838281
CAS RN: 2247088-10-2
M. Wt: 305.17
InChI Key: VTSDPIWKFJWQRR-LURJTMIESA-N
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Description

“N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide” is a chemical compound with the CAS Number: 2247088-10-2 . It has a molecular weight of 305.18 . The IUPAC name for this compound is ®-N-(1-iodo-3,3-dimethylbutan-2-yl)methanesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16INO2S/c1-7(2,3)6(5-8)9-12(4,10)11/h6,9H,5H2,1-4H3/t6-/m0/s1 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.18 .

Scientific Research Applications

Hydroxyl Radical Generation and Anti-inflammatory Effects

  • Methanesulfonamides, including derivatives similar to N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide, have been studied for their role in generating hydroxyl radicals. These radicals are generated from chemical reactions or by human phagocytes, and their interaction with methanesulfonamides might explain the anti-inflammatory actions of these compounds (Repine et al., 1979).

Microbial Metabolism

  • Methanesulfonic acid, a key intermediate in the biogeochemical cycling of sulfur, is related to the metabolic pathways of certain aerobic bacteria. Though not directly mentioning N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide, the research on methanesulfonic acid sheds light on its environmental and biological importance (Kelly & Murrell, 1999).

Molecular Structure and Chemical Behavior

  • Studies on related methanesulfonamides have focused on their molecular structure and self-association, which are crucial for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals (Sterkhova, Moskalik & Shainyan, 2014).

Atmospheric Chemistry and Environmental Impact

  • Research on methanesulfonates, closely related to methanesulfonamides, highlights their significant presence in marine aerosols and their impact on atmospheric chemistry. These studies provide insights into the environmental implications of these compounds (Guo et al., 2020).

Photo-induced Chemical Reactions

  • The photo-induced reactions involving derivatives of methanesulfonamides are of interest in the field of organic chemistry. These studies explore the possibilities of forming new compounds under specific conditions, which can have implications for synthesis and drug development (Zhou, Xia & Wu, 2016).

Inhibitory Properties in Biochemistry

  • Some sulfonamide derivatives show inhibitory effects against human carbonic anhydrase isozymes, indicating potential therapeutic applications. These studies highlight the biological relevance of these compounds (Akbaba et al., 2014).

properties

IUPAC Name

N-[(2R)-1-iodo-3,3-dimethylbutan-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16INO2S/c1-7(2,3)6(5-8)9-12(4,10)11/h6,9H,5H2,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSDPIWKFJWQRR-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CI)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CI)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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